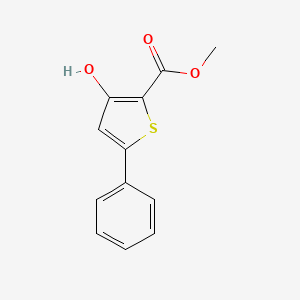

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-12(14)11-9(13)7-10(16-11)8-5-3-2-4-6-8/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOGATBBXLOEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601237757 | |

| Record name | Methyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-23-0 | |

| Record name | Methyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5556-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of Methyl 3-chloro-5-phenylthiophene-2-carboxylate

- Starting from 3-amino-2-thienoate derivatives, the amino group is converted to a diazonium salt by treatment with sodium nitrite in acidic aqueous conditions.

- The diazonium salt is then reacted with copper(I) chloride (Sandmeyer reaction) in acetonitrile under inert atmosphere to substitute the amino group with chlorine.

- The reaction mixture is heated briefly (about 5 minutes) to promote substitution and nitrogen gas evolution.

- After reaction completion, the product is extracted with methylene chloride, dried over potassium carbonate, filtered through silica gel, and concentrated under reduced pressure.

- The crude product is purified by recrystallization from an ethyl acetate:isopropanol mixture (1:1 v/v) or by column chromatography if necessary.

Yield: Approximately 51% isolated yield

Physical properties: Beige powder, melting point 78–79 °C

Spectroscopic data:

- ^1H NMR (DMSO-d6): δ 7.87–7.69 (m, 3H), 7.56–7.34 (m, 3H), 3.84 (s, 3H)

- ^13C NMR (Chloroform-d): δ 161.0, 148.5, 132.2, 131.9, 129.4, 129.2, 125.9, 125.7, 123.9, 52.2

Step 2: Conversion to this compound

- The methyl 3-chloro-5-phenylthiophene-2-carboxylate is subjected to nucleophilic substitution with hydroxide ions under basic conditions.

- The reaction typically involves treatment with aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.

- After completion, the mixture is acidified to pH ~2.5 using hydrochloric acid to precipitate the hydroxy-substituted product.

- The product is extracted with ethyl acetate, dried, and purified by recrystallization or chromatography.

Yield and purity: Varies depending on reaction conditions; yields around 40–50% reported

Notes: Careful control of pH and temperature is critical to avoid side reactions and decomposition.

Alternative Synthetic Routes

Other reported synthetic strategies include:

- One-pot sequential synthesis: Treatment of aryl acetonitriles with aryl dithioesters in the presence of lithium diisopropylamide (LDA), followed by alkylation with activated methylene halides, to generate 3-hydroxy-2-functionalized thiophenes with high yields (up to 90%).

- Hydrolysis of acetoxy intermediates: Starting from N-acetyl-3-acetoxy-5-phenylpyrrole derivatives, hydrolysis under cold alkaline conditions (NaOH in methanol at -6 °C) leads to the hydroxy thiophene carboxylate with crystallization upon cooling.

- Oxidative methods: Use of mild oxidants such as OXONE in buffered aqueous media to selectively hydroxylate thiophene intermediates, followed by acidification and extraction to isolate the hydroxy product.

Comparative Data Table for Preparation Methods

| Method Description | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Diazotization + Sandmeyer substitution | NaNO2, HCl, CuCl, acetonitrile, reflux 5 min | ~51 | Recrystallization (EtOAc/IPA) | Intermediate for hydroxy substitution |

| Hydroxide substitution of 3-chloro derivative | NaOH or KOH aqueous, heat, acidification | 40–50 | Extraction + recrystallization | Requires pH control |

| One-pot LDA-mediated cyclization | LDA, aryl dithioesters, activated methylene halides | Up to 90 | Chromatography | High yield, versatile for substituted thiophenes |

| Hydrolysis of acetoxy-pyrrole intermediates | NaOH in MeOH at -6 °C | Moderate | Crystallization | Low temperature to avoid decomposition |

| Oxidative hydroxylation with OXONE | OXONE, EDTA, buffered aqueous solution | Moderate | Extraction + filtration | Mild conditions, selective hydroxylation |

Research Findings and Notes

- The Sandmeyer reaction remains a classical and reliable route to introduce halogen substituents on thiophenes, which can be further converted to hydroxy derivatives.

- The one-pot LDA-based synthesis offers a modern, high-yielding alternative, allowing access to diverse 3-hydroxythiophene derivatives with functionalized esters.

- Hydrolysis of acetoxy intermediates provides a mild route to the hydroxy compound but requires low temperatures to maintain product stability.

- Oxidative methods using OXONE and EDTA buffers allow selective hydroxylation without harsh conditions, suitable for sensitive substrates.

- Purification typically involves recrystallization from ethyl acetate/isopropanol mixtures or silica gel chromatography to achieve analytical purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of 3-oxo-5-phenylthiophene-2-carboxylate.

Reduction: Formation of 3-hydroxy-5-phenylthiophene-2-methanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups, including hydroxyl and carboxylate, facilitate various chemical reactions, making it a versatile building block in organic chemistry.

Reactions Involving this compound:

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, enhancing the compound's reactivity.

- Reduction: The ester functionality can be reduced to yield corresponding alcohols.

- Electrophilic Aromatic Substitution: The phenyl group can undergo substitution reactions, allowing for the introduction of diverse substituents.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, CrO₃ | 3-Oxo-5-phenylthiophene-2-carboxylate |

| Reduction | Lithium aluminum hydride | 3-Hydroxy-5-phenylthiophene-2-methanol |

| Substitution | Bromine, nitric acid | Various substituted phenyl derivatives |

Pharmaceutical Applications

Potential Drug Development:

The structural features of this compound suggest potential applications in drug development. Its ability to form hydrogen bonds and engage in π-π interactions with biological molecules positions it as a candidate for therapeutic interventions.

Biological Activity Studies:

Recent studies have highlighted its antioxidant and antibacterial properties. For instance, derivatives of thiophene compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential for developing new antibacterial agents .

Case Study: Antibacterial Activity

In a comparative study, various thiophene derivatives were evaluated for their antibacterial efficacy. Compounds containing the hydroxyl group exhibited higher activity against certain bacterial strains than their methyl-substituted counterparts, suggesting that functionalization at specific positions can enhance biological activity .

Material Science

Organic Semiconductors:

this compound is being explored for its potential use in organic semiconductors due to its unique electronic properties imparted by the phenyl group. This compound can contribute to the development of advanced materials for electronic applications.

Mechanism of Action:

The interactions facilitated by the hydroxyl and carboxylate groups allow this compound to influence molecular pathways related to cell signaling and enzyme activity, which are crucial for material applications in electronics and sensor technologies .

Table 2: Comparison of Thiophene Derivatives

| Compound Name | Unique Features |

|---|---|

| Methyl 3-hydroxy-5-methylthiophene-2-carboxylate | Lacks phenyl group, less steric hindrance |

| Methyl 3-hydroxy-5-propylthiophene-2-carboxylate | Propyl group affects electronic properties |

| This compound | Enhanced interactions due to phenyl group |

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways related to cell signaling, enzyme activity, and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

The following compounds share the thiophene-2-carboxylate backbone but differ in substituents, which significantly influence their physicochemical and biological properties:

Key Observations:

- Substituent Effects: Phenyl vs. Chloro vs. Trifluoromethyl (5-position): Chloro substituents (96232-69-8) increase electrophilicity, aiding in nucleophilic substitution reactions, while trifluoromethyl groups (CF₃) enhance metabolic stability in drug design . Hydroxyl Group (3-position): The -OH group enables hydrogen bonding, influencing crystal packing (relevant in crystallography studies) and biological target interactions .

Comparison with Benzothiophene Derivatives

Benzothiophene analogs, such as Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (CAS: -), feature fused benzene-thiophene rings with additional functional groups (e.g., ketones). These compounds exhibit:

Thiophene Carboxylates in Pharmaceutical Intermediates

Compounds like Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate (CAS: 712262-13-0) highlight the role of amino and methoxymethyl groups in drug discovery:

- Amino Groups: Facilitate conjugation reactions, enabling linkage to bioactive moieties .

- Methoxymethyl Groups : Improve bioavailability by modulating lipophilicity .

Biological Activity

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate (MHP) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of MHP, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MHP is characterized by a molecular formula of C₁₂H₁₀O₃S and a molecular weight of approximately 234.27 g/mol. Its structure features:

- Hydroxyl group (-OH) at the 3-position

- Phenyl group (-C₆H₅) at the 5-position

- Carboxylate ester group (-COOCH₃) at the 2-position

These functional groups are crucial for its interaction with biological systems, influencing its solubility, reactivity, and ability to form hydrogen bonds with biomolecules .

Mechanisms of Biological Activity

The biological activity of MHP can be attributed to several mechanisms:

1. Interaction with Enzymes and Receptors:

- The hydroxyl and carboxylate groups facilitate hydrogen bonding with proteins and nucleic acids, potentially affecting signaling pathways and enzymatic functions .

- MHP's structural features allow it to engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

2. Anticancer Activity:

- Preliminary studies indicate that MHP may exhibit anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- In vivo studies demonstrated that MHP could suppress tumor growth in animal models, suggesting its potential as an anticancer agent .

3. Antimicrobial Properties:

- MHP has been investigated for its antimicrobial activity against various pathogens. Its efficacy appears to be linked to its ability to disrupt microbial cell membranes and inhibit metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological activity of MHP:

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study by Ribeiro Morais et al., MHP was tested on various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 25 to 50 μM. Flow cytometry analysis indicated that MHP treatment led to increased rates of apoptosis compared to control groups .

Case Study: Antimicrobial Activity

Another research focused on the antimicrobial properties of MHP revealed that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 μg/mL for both pathogens, indicating its potential as a therapeutic agent against bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The Gewald reaction is a common approach for synthesizing substituted thiophenes. For derivatives like this compound, stoichiometric control of reagents (e.g., ketones, sulfur, and cyanoacetates) and reaction temperature (typically 60–80°C under reflux) are critical. Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) ensures high purity . Side products often arise from incomplete cyclization or oxidation; monitoring via TLC or LC-MS during synthesis is advised.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Expect signals for the aromatic protons (δ 7.2–7.5 ppm for phenyl groups), the hydroxyl proton (δ ~5–6 ppm, broad), and the methyl ester (δ ~3.8–4.0 ppm).

- 13C NMR : The carbonyl carbon (C=O) of the ester typically appears at δ ~165–170 ppm.

- IR : Strong absorption bands for O–H (3200–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups .

- Comparative analysis with synthesized analogs (e.g., ethyl or tert-butyl esters) can resolve ambiguities in peak assignments .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

- Methodological Answer : Store in a dark, airtight container at room temperature (20–25°C) to prevent photodegradation and hydrolysis. The compound’s hydroxyl group makes it hygroscopic; desiccants like silica gel are recommended. Use inert atmospheres (N₂ or Ar) during handling to avoid oxidation. Safety protocols include wearing nitrile gloves and eye protection due to potential skin/eye irritation (H315, H319) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL provides precise bond lengths and angles. For example:

- The thiophene ring’s puckering can be quantified using Cremer-Pople coordinates , with amplitude parameters (q₂, q₃) indicating deviations from planarity.

- Hydrogen bonding between the hydroxyl group and ester carbonyl oxygen can be analyzed via Hirshfeld surfaces , revealing intermolecular interactions that stabilize the crystal lattice.

Q. What strategies mitigate contradictions in biological activity data for thiophene derivatives like this compound?

- Methodological Answer :

- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial studies) with triplicate measurements to account for variability.

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 3-amino or 5-(4-chlorophenyl) variants ) to isolate functional group contributions.

- Metabolite Screening : LC-HRMS can identify degradation products that may confound activity results .

Q. How can computational modeling predict the compound’s reactivity in catalytic or supramolecular systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS, focusing on hydrogen-bonding motifs .

- Docking Studies : AutoDock Vina can predict binding affinities for drug-design applications .

Method Development Questions

Q. What analytical methods improve quantification of this compound in complex matrices?

- Methodological Answer :

- HPLC-DAD : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) for baseline separation. Calibrate with internal standards (e.g., methyl benzoate) to correct for matrix effects .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 234 → 179 for fragmentation) for high sensitivity in trace analysis .

Safety and Compliance

Q. What are the key considerations for waste disposal following synthetic procedures involving this compound?

- Methodological Answer : Neutralize acidic/basic byproducts before disposal. Incineration is preferred for organic waste, with scrubbing systems to capture sulfur oxides. Document waste streams per REACH guidelines, noting CAS 5556-23-0 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.